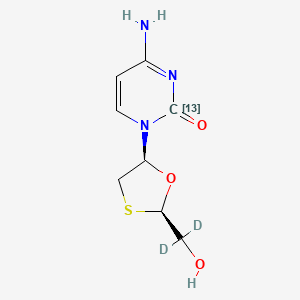
Lamivudine-13C1,d2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lamivudine-13C1,d2 is a stable isotope-labeled compound of lamivudine, a nucleoside reverse transcriptase inhibitor used primarily in the treatment of Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV) infections . The stable isotope labeling involves the incorporation of carbon-13 and deuterium atoms, which are non-radioactive and can be used in various scientific research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Lamivudine-13C1,d2 involves the incorporation of stable isotopes into the lamivudine molecule. The general synthetic route includes the following steps:
Starting Materials: The synthesis begins with the preparation of labeled starting materials, such as 13C-labeled cytosine and deuterium-labeled intermediates.
Coupling Reaction: The labeled cytosine is coupled with a thiolactone intermediate to form the oxathiolane ring structure.
Hydroxymethylation: The oxathiolane intermediate undergoes hydroxymethylation to introduce the hydroxymethyl group at the 5-position.
Final Assembly: The final step involves the assembly of the labeled lamivudine molecule through a series of protection and deprotection steps.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of labeled starting materials.
Optimization: Optimization of reaction conditions to ensure high yield and purity.
Purification: Purification of the final product using techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Lamivudine-13C1,d2 undergoes various chemical reactions, including:
Oxidation: Oxidation reactions involving the hydroxymethyl group.
Reduction: Reduction reactions to modify the oxathiolane ring structure.
Substitution: Nucleophilic substitution reactions involving the cytosine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like sodium azide and thiols are employed.
Major Products
The major products formed from these reactions include modified lamivudine derivatives with altered pharmacological properties .
Aplicaciones Científicas De Investigación
Lamivudine-13C1,d2 has a wide range of scientific research applications, including:
Mecanismo De Acción
Lamivudine-13C1,d2 exerts its effects through the following mechanism:
Phosphorylation: It is phosphorylated intracellularly to its active 5’-triphosphate metabolite, lamivudine triphosphate.
Incorporation into Viral DNA: The active metabolite is incorporated into viral DNA by HIV reverse transcriptase and HBV polymerase.
DNA Chain Termination: This incorporation results in the termination of DNA chain elongation, thereby inhibiting viral replication.
Comparación Con Compuestos Similares
Similar Compounds
Zidovudine: Another nucleoside reverse transcriptase inhibitor used in the treatment of HIV.
Emtricitabine: A nucleoside reverse transcriptase inhibitor with a similar mechanism of action.
Tenofovir: A nucleotide reverse transcriptase inhibitor used in combination with other antiretroviral agents.
Uniqueness
Lamivudine-13C1,d2 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in scientific research. This labeling provides valuable insights into the pharmacokinetics and pharmacodynamics of lamivudine, making it a powerful tool in drug development and research .
Propiedades
Fórmula molecular |
C8H11N3O3S |
|---|---|
Peso molecular |
232.26 g/mol |
Nombre IUPAC |
4-amino-1-[(2R,5S)-2-[dideuterio(hydroxy)methyl]-1,3-oxathiolan-5-yl](213C)pyrimidin-2-one |
InChI |
InChI=1S/C8H11N3O3S/c9-5-1-2-11(8(13)10-5)6-4-15-7(3-12)14-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7+/m0/s1/i3D2,8+1 |
Clave InChI |
JTEGQNOMFQHVDC-PPUZHDCLSA-N |
SMILES isomérico |
[2H]C([2H])([C@@H]1O[C@@H](CS1)N2C=CC(=N[13C]2=O)N)O |
SMILES canónico |
C1C(OC(S1)CO)N2C=CC(=NC2=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


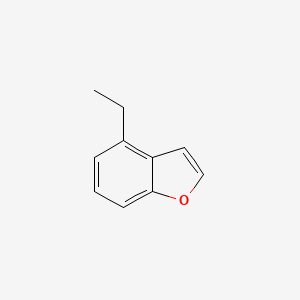

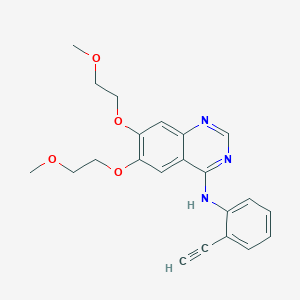

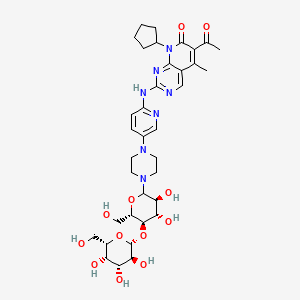


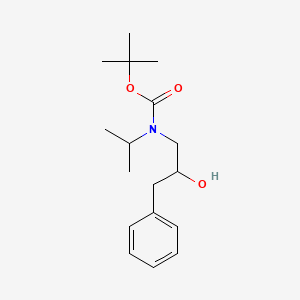
![tert-butyl-dimethyl-[4-(7-phenylmethoxy-3,4,4a,5-tetrahydro-2H-chromen-3-yl)phenoxy]silane](/img/structure/B13855080.png)
![[(2R,5R)-3,4-bis[(4-chlorobenzoyl)oxy]-5-methoxyoxolan-2-yl]methyl 4-chlorobenzoate](/img/structure/B13855084.png)
![6-[(3,4-dichlorophenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13855092.png)

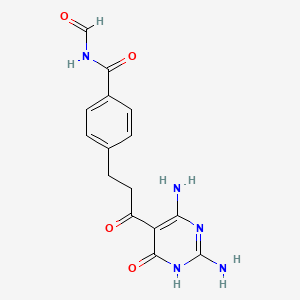
![(2R,3R,4R,5S)-6-((1-(4-((S)-2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)benzyl)piperidine-4-carbonyl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic Acid](/img/structure/B13855113.png)
